molecular formula C20H21ClN4O4 B2638143 4-[4-(3-chlorobenzoyl)-1,4-diazepan-1-yl]-3-nitrobenzenecarbaldehyde O-methyloxime CAS No. 691869-11-1

4-[4-(3-chlorobenzoyl)-1,4-diazepan-1-yl]-3-nitrobenzenecarbaldehyde O-methyloxime

Cat. No. B2638143
CAS RN: 691869-11-1
M. Wt: 416.86
InChI Key: DMLZZDIIBORVEP-HYARGMPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(3-chlorobenzoyl)-1,4-diazepan-1-yl]-3-nitrobenzenecarbaldehyde O-methyloxime is a chemical compound that can be purchased from various suppliers for pharmaceutical testing . It is also listed in the ChemicalBook, which provides information about its chemical properties, structure, melting point, boiling point, density, molecular formula, molecular weight, physical properties, and toxicity information .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, density, molecular formula, molecular weight, and other characteristics. These properties can provide valuable information about how the compound behaves under different conditions .

Scientific Research Applications

Let’s explore its applications in various fields:

α-Bromination Reactions

The α-bromination reaction of carbonyl compounds is a significant topic in organic chemistry. Although suitable brominating reagents are often scarce, this compound could be employed as a brominating agent. For instance, it might participate in the synthesis of 4-chloro-α-bromo-acetophenone, which has applications in pharmaceuticals and agrochemicals .

Photochemical Reactions

Considering its structure, this compound could be explored in photochemical reactions. Researchers have revisited the reactivity of benzylic brominating reagents in continuous flow, revealing compatibility with electron-rich aromatic substrates . Investigating its behavior under specific light conditions could lead to novel transformations.

Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for interconverting functional groups. This compound might find applications in this context. By using azodicarboxylates and phosphines, it could facilitate the conversion of alcohols to esters, a crucial step in synthetic chemistry .

properties

IUPAC Name

(3-chlorophenyl)-[4-[4-[(E)-methoxyiminomethyl]-2-nitrophenyl]-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O4/c1-29-22-14-15-6-7-18(19(12-15)25(27)28)23-8-3-9-24(11-10-23)20(26)16-4-2-5-17(21)13-16/h2,4-7,12-14H,3,8-11H2,1H3/b22-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMLZZDIIBORVEP-HYARGMPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC1=CC(=C(C=C1)N2CCCN(CC2)C(=O)C3=CC(=CC=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/C1=CC(=C(C=C1)N2CCCN(CC2)C(=O)C3=CC(=CC=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(3-chlorobenzoyl)-1,4-diazepan-1-yl]-3-nitrobenzenecarbaldehyde O-methyloxime

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